molecular formula C9H12ClF2NO B1432833 2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride CAS No. 1864054-43-2

2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Cat. No. B1432833
CAS RN: 1864054-43-2
M. Wt: 223.65 g/mol
InChI Key: ZZABSYQEMQGEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenoxy)-N-methylethan-1-amine hydrochloride, also known as 2,4-difluorophenoxyethanamine hydrochloride, is an organic compound used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 168-170 °C. It is a derivative of phenoxyethanamine, which is a chemical compound with a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Synthesis and Characterization

  • The study by Szabó et al. (2006) focuses on the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines for the resolution of enantiomers through diastereomeric salt formation, indicating the compound's potential in chiral resolution techniques (Szabó et al., 2006).

Optical Detection and Fluorescence

  • Tamiaki et al. (2013) discuss the use of chlorophyll derivatives for optical detection of various amines, demonstrating the potential application of similar compounds in sensing technologies (Tamiaki et al., 2013).

Antineoplastic Agents

  • Pettit et al. (2003) report on the synthesis and evaluation of amines as antineoplastic agents, showing the therapeutic potential of such compounds in cancer treatment (Pettit et al., 2003).

Conformational Analyses

  • Nitek et al. (2020) present the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which could provide insights into the structural behavior of similar compounds (Nitek et al., 2020).

Herbicide Formulation

  • Volgas et al. (2005) discuss a new formulation of 2,4-D acid herbicide, hinting at the agricultural applications of similar fluorochemicals (Volgas et al., 2005).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-4-5-13-9-3-2-7(10)6-8(9)11;/h2-3,6,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABSYQEMQGEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=C(C=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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